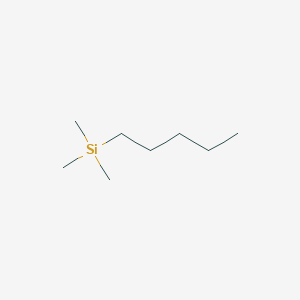

Trimethyl(pentyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(pentyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si/c1-5-6-7-8-9(2,3)4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLFWYWGTJDPPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296007 | |

| Record name | Trimethyl(pentyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-49-2 | |

| Record name | NSC106793 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl(pentyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of Trimethyl Pentyl Silane Analogs

Mechanistic Investigations of Silicon-Carbon Bond Transformations

The silicon-carbon bond in tetraalkylsilanes like trimethyl(pentyl)silane is characterized by high thermal stability and relative inertness. lkouniv.ac.in This bond is strong and possesses low polarity, making its cleavage energetically demanding. lkouniv.ac.in Consequently, transformations involving the Si-C bond in such compounds typically require harsh reaction conditions or the presence of activating functional groups. lkouniv.ac.in

Radical Mechanisms in Alkylsilane Functionalization

Radical reactions in organosilicon chemistry most commonly involve the cleavage of silicon-hydride (Si-H) bonds, as seen with reagents like tris(trimethylsilyl)silane, which has a relatively weak Si-H bond and serves as an excellent radical-based reducing agent. researchgate.netorganic-chemistry.org The homolytic cleavage of the robust, non-activated Si-C bond in a tetraalkylsilane is significantly more challenging. Tetramethylsilane, a close analog of this compound, requires temperatures up to 700 °C for rapid homolysis to occur. lkouniv.ac.in

The generation of alkyl radicals from tetraalkylsilanes is not a common synthetic strategy. Instead, silyl (B83357) radicals (R₃Si•) are typically generated from hydrosilanes (R₃Si-H) or polysilanes (R₃Si-SiR₃) and are used to functionalize organic molecules. mdpi.com For instance, the radical-based hydrosilylation of alkenes proceeds via the addition of a silyl radical to the double bond. researchgate.netnih.gov While methods for generating silyl radicals via electroreduction of chlorosilanes are emerging, these are then used to react with other functional groups rather than functionalizing an existing alkyl group on the silicon. nih.gov

The direct functionalization of the pentyl group in this compound via a radical pathway would likely involve a hydrogen atom transfer (HAT) from the pentyl chain, a process common in general organic chemistry but not specific to the organosilicon moiety. nih.gov

Table 1: Comparative Reactivity of Silicon Bonds in Radical Reactions

| Bond Type | Bond Dissociation Energy (approx. kcal/mol) | General Reactivity in Radical Reactions | Typical Role |

| Si-H | 79-95 | High | H-atom donor, precursor to silyl radicals. researchgate.net |

| Si-C (Alkyl) | 80-95 | Low | Generally inert; cleavage requires high energy. lkouniv.ac.in |

| Si-Si | 76-85 | Moderate | Can be cleaved to form silyl radicals. |

| Si-Cl | 113 | Very Low (in reduction) | Can be electrochemically reduced to form silyl radicals. nih.gov |

Electrophilic Attack Mechanisms on Silanes

The cleavage of a Si-C bond in tetraalkylsilanes by an electrophile (E⁺) is a known but often slow reaction. The mechanism is analogous to electrophilic aromatic substitution, where the electrophile attacks the carbon atom, and the silyl group is eliminated. The stability of the silicon-carbon bond means that strong electrophiles, such as halogens or strong protic acids (e.g., sulfuric acid), are generally required. lkouniv.ac.iniupac.org

The reaction proceeds through a transition state or intermediate where a positive charge develops on the carbon atom (β-carbocation), which is stabilized by the silicon atom through hyperconjugation—an effect known as the β-silicon effect. However, this effect is most pronounced in the cleavage of Si-C bonds where the carbon is part of a vinyl, allyl, or benzyl (B1604629) group, making those analogs much more reactive towards electrophiles than simple alkylsilanes. wikipedia.org For a saturated alkyl group like pentyl, this stabilization is less effective, contributing to the low reactivity. lkouniv.ac.in

The general mechanism for electrophilic cleavage can be depicted as: Me₃Si-Pentyl + E⁺ → [Me₃Si---Pentyl---E]⁺ → Me₃Si⁺ + Pentyl-E

Silylium-Catalyzed Coupling Reactions

Silylium (B1239981) ions (R₃Si⁺) are extremely strong Lewis acids and can serve as catalysts in various organic transformations. acs.orgacs.org Silylium-catalyzed reactions typically involve the activation of π-systems (alkenes, alkynes) or weak σ-bonds. acs.orgresearchgate.netnih.gov For example, silylium ions can catalyze the carbosilylation of ynamides by activating the carbon-carbon triple bond, which is then attacked by a nucleophile like an allylsilane. nih.gov In these catalytic cycles, a silylium ion is often generated from a pre-catalyst and regenerated in the final step. nih.govd-nb.info

Current research on silylium catalysis focuses on their reaction with functionalized silanes such as alkynylsilanes, allylsilanes, and hydrosilanes. d-nb.infouniovi.esresearchgate.net There is no significant evidence in the reviewed literature to suggest that silylium ions are used to catalyze coupling reactions by activating the strong Si-C(alkyl) bond of a simple tetraalkylsilane like this compound. The catalytic cycle in known examples relies on the cleavage of more labile bonds, such as Si-H or the transfer of an entire group like allyl from an allylsilane. acs.orgnih.gov

Hydrolysis and Condensation Pathways of Alkoxysilanes and Organoalkoxysilanes

This section discusses the reactivity of organoalkoxysilane analogs of this compound, such as pentyltriethoxysilane (B1219003) (PTES), which contain hydrolyzable silicon-oxygen bonds. The hydrolysis and subsequent condensation of these compounds are fundamental to sol-gel processes and the formation of polysiloxane materials. unm.edunih.gov These reactions are typically catalyzed by either acids or bases. unm.eduresearchgate.net

Acid-Catalyzed Hydrolysis and Condensation Mechanisms

Under acidic conditions, the hydrolysis of an organoalkoxysilane like pentyltriethoxysilane proceeds via a bimolecular nucleophilic substitution (S_N_2-Si) mechanism. unm.eduresearchgate.net The reaction is initiated by the rapid protonation of an oxygen atom of an alkoxy group (-OR). This protonation makes the silicon atom more electrophilic and facilitates the nucleophilic attack by a water molecule, leading to a five-coordinate transition state. researchgate.net The departure of a protonated alcohol molecule (ROH₂⁺) as a good leaving group yields a silanol (B1196071) (Si-OH). unm.edu

Hydrolysis: R'Si(OR)₃ + H₂O ⇌ R'Si(OR)₂(OH) + ROH (Catalyzed by H⁺) Condensation (Water-producing): 2 R'Si(OR)₂(OH) ⇌ (RO)₂(R')Si-O-Si(R')(OR)₂ + H₂O Condensation (Alcohol-producing): R'Si(OR)₂(OH) + R'Si(OR)₃ ⇌ (RO)₂(R')Si-O-Si(R')(OR)₂ + ROH

The electron-donating nature of the alkyl group (the pentyl group in this case) attached to the silicon atom stabilizes the positively charged transition state. unm.edu This inductive effect increases the rate of acid-catalyzed hydrolysis compared to tetraalkoxysilanes like tetraethoxysilane (TEOS). unm.edu Condensation reactions then follow, leading to the formation of siloxane (Si-O-Si) bridges. In acidic media, condensation is relatively slow, and the resulting polymers tend to be weakly branched or linear. researchgate.net

Base-Catalyzed Hydrolysis and Condensation Mechanisms

In a basic medium, the hydrolysis mechanism also involves a nucleophilic attack on the silicon atom. However, the nucleophile is a hydroxide (B78521) ion (OH⁻), which directly attacks the electron-deficient silicon atom without prior protonation of the alkoxy group. unm.edunih.gov This forms a pentacoordinate intermediate, which then expels an alkoxide anion (RO⁻). unm.edu

Hydrolysis: R'Si(OR)₃ + OH⁻ → [R'Si(OR)₃(OH)]⁻ → R'Si(OR)₂(OH) + RO⁻ Condensation: The condensation under basic conditions is faster than under acidic conditions. It typically occurs between a deprotonated silanol (silanolate, ≡SiO⁻) and a neutral silanol or alkoxysilane. unm.edu

The presence of an electron-donating alkyl group, such as the pentyl group, increases the electron density on the silicon atom. This disfavors the attack by the nucleophilic hydroxide ion, thereby decreasing the rate of base-catalyzed hydrolysis compared to less substituted silanes like TEOS. unm.edu Base-catalyzed condensation is rapid and tends to produce more highly branched and cross-linked, particle-like structures. unm.edu

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis of a Pentyltrialkoxysilane Analog

| Feature | Acid-Catalyzed Mechanism | Base-Catalyzed Mechanism |

| Catalyst | H⁺ (e.g., HCl) | OH⁻ (e.g., NH₃, NaOH) |

| Initial Step | Protonation of an alkoxy group (fast). researchgate.net | Nucleophilic attack by OH⁻ on silicon. unm.edu |

| Rate-Determining Step | Nucleophilic attack of H₂O on protonated silane (B1218182). | Nucleophilic attack by OH⁻ or silanolate. |

| Effect of Alkyl Group (e.g., Pentyl) | Accelerates hydrolysis (stabilizes positive transition state). unm.edu | Retards hydrolysis (increases electron density on Si). unm.edu |

| Hydrolysis Rate vs. Condensation Rate | Hydrolysis is fast; condensation is slow. | Both hydrolysis and condensation can be fast. |

| Resulting Polymer Structure | Linear or weakly branched polymers. researchgate.net | Highly branched, cross-linked networks or particles. unm.edu |

| Reversibility | Condensation is more reversible. | Condensation is less reversible. |

Influence of Substituents and Reaction Conditions on Kinetics

The reactivity of this compound analogs is significantly influenced by the nature of substituents attached to the silicon atom and the specific reaction conditions employed. These factors dictate the kinetics of various transformations, such as hydrolysis, hydride transfer, and coupling reactions.

Substituent Effects:

The electronic and steric properties of substituents on the silicon atom play a crucial role in determining reaction rates.

Electronic Effects: The electronegativity of substituents influences the polarity of adjacent bonds and the stability of reaction intermediates or transition states. For instance, in the hydrolysis of alkoxysilanes, electron-donating alkyl groups can affect the reaction rate differently under acidic versus basic conditions. In acidic media, where the reaction proceeds through a protonated intermediate, electron-donating groups can stabilize the transition state and increase the rate. Conversely, in basic media, electron-withdrawing groups can enhance the susceptibility of the silicon atom to nucleophilic attack, thereby accelerating the reaction. nih.gov In hydride transfer reactions from hydrosilanes, the reactivity is enhanced by electron-donating alkyl groups, which stabilize the developing positive charge on the silicon atom in the transition state. uni-muenchen.de For example, the relative reactivity for hydride transfer increases significantly in the series H₃SiHex, H₂SiHex₂, HSiHex₃. uni-muenchen.de

Steric Effects: The size of the substituents around the silicon center can hinder the approach of reactants, slowing down the reaction rate. This is particularly evident in reactions proceeding through a crowded transition state, such as Sₙ2-type mechanisms. rsc.org The steric bulk of alkyl groups can significantly impact the rate of hydrolysis of alkoxysilanes. rsc.org

A summary of substituent effects on the relative rates of hydride transfer from various hydrosilanes is presented in the table below.

Interactive Data Table: Relative Reactivity of Hydrosilanes in Hydride Transfer Reactions

| Hydrosilane | Relative Reactivity |

| H₃SiHex | 1.00 |

| H₂SiHex₂ | 155 |

| HSiHex₃ | 7890 |

| H₃SiPh | 1.00 |

| H₂SiPh₂ | 17.2 |

| HSiPh₃ | 119 |

| Data sourced from studies on hydride transfer reactions to carbenium ions. uni-muenchen.de |

Reaction Conditions:

The kinetics of reactions involving this compound analogs are highly dependent on the reaction environment.

Catalysts: Catalysts are frequently employed to accelerate reactions of silanes. For instance, the hydrolysis of alkoxysilanes is catalyzed by both acids and bases. rsc.org In hydrosilylation, transition metal complexes, such as those of platinum, are commonly used. acs.org Lewis acids like B(C₆F₅)₃ can also catalyze the reaction of hydrosilanes with alkoxysilanes. acs.org The choice of catalyst can also influence selectivity.

pH: The pH of the reaction medium has a profound effect on the rate of hydrolysis of silanes. The rate is typically slow under neutral conditions but increases significantly in both acidic and basic environments. semi.ac.cn The mechanism of hydrolysis differs depending on the pH, which in turn affects how substituents influence the rate. nih.gov

Solvent: The solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. For some reactions, like certain hydride transfers from hydrosilanes, the rates are almost independent of solvent polarity. uni-muenchen.de However, in other cases, solvent polarity and the ability of the solvent to participate in the reaction can have a significant impact.

Temperature: As with most chemical reactions, temperature generally has a positive correlation with the reaction rate, as it provides the necessary activation energy for the transformation to occur. rsc.org

Reactivity of Si-N and Si-H Bonds in Silane Chemistry

The silicon-nitrogen (Si-N) and silicon-hydride (Si-H) bonds are key functional groups in silane chemistry, exhibiting distinct reactivity profiles that enable a wide range of synthetic transformations.

Reactivity of the Si-N Bond:

The Si-N bond in aminosilanes is susceptible to cleavage by various reagents, a property that is widely exploited in synthesis.

Formation: Si-N bonds are commonly formed through the reaction of a chlorosilane with an amine or via catalytic dehydrocoupling between a hydrosilane and an amine. rsc.orgnih.gov The mechanism of dehydrocoupling can involve the formation of a metal-amido species that then reacts with the silane. rsc.org Another pathway involves radical eliminative addition. rsc.org

Cleavage: The Si-N bond is relatively weak and can be readily cleaved by protic reagents such as water and alcohols, often catalyzed by acids or bases. jetir.org This hydrolysis or alcoholysis reaction results in the formation of a Si-O bond, which is thermodynamically more stable. The Si-N bond can also be cleaved by Lewis acids, such as BF₃ etherate, to form fluorosilanes. researchgate.net This reactivity allows aminosilanes to serve as versatile starting materials for the preparation of other substituted silanes. jetir.org Iron(II) complexes have also been shown to catalyze the cleavage of Si-N bonds in silazanes using hydroboranes. acs.org

Reactivity of the Si-H Bond:

The Si-H bond in hydrosilanes is a crucial functional group that participates in a variety of important reactions, including hydrosilylation and reductions. The polarity of the Si-H bond is the reverse of that of a C-H bond, with the hydrogen atom being the more electronegative partner, imparting hydride character to it. wikipedia.orggelest.com

Bond Strength and Polarity: The Si-H bond is weaker than a typical C-H bond. wikipedia.org Its reactivity is influenced by the substituents on the silicon atom. Electron-donating groups increase the hydridic character of the Si-H bond and enhance its reactivity as a hydride donor. uni-muenchen.de

Hydrosilylation: This is a key reaction involving the addition of a Si-H bond across a double or triple bond, typically catalyzed by transition metals. This process is fundamental for the synthesis of organosilicon compounds. acs.org

Hydride Transfer: Hydrosilanes are effective reducing agents, capable of transferring a hydride to electrophilic centers. uni-muenchen.de They are used in the reduction of various functional groups. The rate of hydride transfer is dependent on the substituents on the silicon, with trialkylsilanes being more reactive than triarylsilanes. uni-muenchen.de

Oxidative Addition: The Si-H bond can undergo oxidative addition to transition metal centers, forming silyl hydride metal complexes. acs.orgencyclopedia.pub This is a key step in many metal-catalyzed reactions of hydrosilanes.

Reaction with Water: In the presence of suitable catalysts, hydrosilanes react with water to produce silanols and hydrogen gas. wikipedia.org

The table below summarizes the bond dissociation energies for some representative silicon-containing bonds.

Interactive Data Table: Bond Dissociation Energies (BDE)

| Bond | Compound | Bond Dissociation Energy (kJ/mol) |

| Si-H | (CH₃)₃Si-H | 343 |

| Si-C | (CH₃)₃Si-CH₃ | 286 |

| Si-Si | (CH₃)₃Si-Si(CH₃)₃ | 300 |

| Si-O | (CH₃)₃Si-OCH₃ | 530 |

| Si-F | (CH₃)₃Si-F | 590 |

| Si-Cl | (CH₃)₃Si-Cl | 426 |

| Data sourced from a review on Si-Si and Si-H bond properties. encyclopedia.pub |

Oxidative Functionalization of Alkylsilanes

Alkylsilanes, including analogs of this compound, can undergo oxidative functionalization at either the carbon-silicon (C-Si) bond or a carbon-hydrogen (C-H) bond. These transformations provide valuable synthetic routes to a variety of organic molecules.

Oxidation of the C-Si Bond:

The oxidation of a C-Si bond to a C-O bond is a powerful transformation in organic synthesis, effectively converting an organosilane into an alcohol. While tetraalkylsilanes are generally stable, their oxidation can be achieved under specific conditions.

Reagents and Conditions: The oxidation of hindered alkylsilanes can be accomplished using reagents like tert-butyl hydroperoxide in the presence of a strong base such as potassium hydride (KH) or cesium hydroxide (CsOH·H₂O) in polar aprotic solvents like DMF or NMP. acs.org Siletanes, which are four-membered cyclic alkylsilanes, can be oxidized under Tamao-Fleming conditions, which typically involve a fluoride (B91410) source and a peroxide. organic-chemistry.orgorganic-chemistry.org Silver salts in the presence of an oxidant have also been used to promote the oxidative functionalization of aliphatic C-Si bonds, leading to the formation of C-O, C-S, and C-N bonds. rsc.orgnih.gov

Oxidation of C-H Bonds:

More recent developments have focused on the direct functionalization of the more inert C-H bonds within the alkyl chains of silanes.

Catalytic Systems: Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have been developed for the silylation of unactivated C-H bonds. nih.govescholarship.org This can occur as an intramolecular process, where a silyl group within a molecule is directed to a specific C-H bond, or as an intermolecular reaction. nih.gov

Mechanism: The mechanism for C-H silylation often involves the oxidative addition of a Si-H bond of a hydrosilane to the metal center, followed by C-H bond activation and reductive elimination. escholarship.org In some photoredox-catalyzed reactions, the process can proceed through the formation of a silyl radical, which then engages in a C-H functionalization cascade. rsc.org

Subsequent Functionalization: The alkylsilane products resulting from C-H silylation can then be subjected to oxidation of the newly formed C-Si bond to yield an alcohol. This two-step sequence effectively achieves the hydroxylation of an unactivated C-H bond. nih.gov

A general scheme for the silver-mediated oxidative functionalization of alkylsilanes is presented below.

Scheme: Silver-Mediated Oxidative Functionalization of Alkylsilanes R-SiR'₃ + [Source of X] --(Ag Salt, Oxidant)--> R-X + R'₃Si-X' Where R is an alkyl group and X can be OCF₃, OBz, SCN, N₃, etc. This reaction often proceeds via a radical mechanism. rsc.orgnih.gov

Catalysis in the Synthesis and Transformations of Organosilanes

Transition Metal Catalysis in C-Si Bond Formation

Transition metals have long been at the forefront of C-Si bond formation, primarily through hydrosilylation and cross-coupling reactions. These methods are indispensable for the industrial-scale production and laboratory synthesis of organosilanes. The choice of metal catalyst is crucial as it dictates the reaction's efficiency, regioselectivity, and functional group tolerance.

Rhodium-Catalyzed Processes for Hydrosilylation

Rhodium complexes, such as Wilkinson's catalyst, are highly effective for the hydrosilylation of alkenes, a direct method for forming C-Si bonds. In the context of synthesizing trimethyl(pentyl)silane, this would involve the addition of a trimethylsilane (B1584522) across the double bond of 1-pentene (B89616). Theoretical studies on Wilkinson-type catalysts have explored various mechanisms, including the classic Chalk-Harrod and the more recently proposed double hydride (DH) mechanisms, to understand the reaction pathways. nih.gov The DH mechanism, involving a six-coordinate rhodium complex with two Rh-H bonds, is suggested to be a highly efficient pathway for hydrosilylation. nih.gov

Recent developments have focused on achieving high enantioselectivity in the synthesis of chiral organosilanes. rsc.orgchemrxiv.org For instance, rhodium-catalyzed asymmetric hydrosilylation of various ketones and alkenes using chiral ligands allows for the creation of Si-stereogenic centers with high yields and enantioselectivities. rsc.orgacs.org While this compound is achiral, these advanced rhodium-catalyzed systems underscore the versatility of the catalyst platform for creating complex and stereodefined organosilanes from simple precursors. chemrxiv.orgacs.org

Interactive Table: Rhodium-Catalyzed Hydrosilylation of Alkenes

This table presents representative data for rhodium-catalyzed hydrosilylation, illustrating typical conditions and outcomes for reactions analogous to the synthesis of this compound.

| Catalyst System | Alkene Substrate | Hydrosilane | Product | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|---|

| [Rh(COD)Cl]₂ / Chiral Ligand | 1,1-Disubstituted Enamide | HSiMe₂Ph | Chiral β-Silylated Amide | up to 99% | up to 98:2 | acs.org |

| Rh(I) / Chiral Ferrocene Ligand | Unactivated Alkene | HSiMe₂Ph | Si-Stereogenic Monohydrosilane | High | Excellent | chemrxiv.org |

Copper-Catalyzed Enantioselective Hydrosilylation

Copper catalysis has emerged as a cost-effective and efficient alternative to precious metal systems for hydrosilylation. Significant progress has been made in copper-catalyzed enantioselective hydrosilylation, allowing for the synthesis of Si-stereogenic silanes from prochiral silanes and various alkenes. nih.govnih.gov These reactions operate under mild conditions and exhibit broad substrate compatibility, providing access to a diverse range of enantioenriched alkyl-substituted silanes. nih.govnih.gov

The mechanism often involves a copper-hydride intermediate, which adds across the double bond of the alkene. The choice of chiral ligand is critical for inducing asymmetry at the silicon center. While this specific catalytic process is designed for creating chiral molecules and is therefore not directly applicable to the synthesis of the achiral this compound, it represents a significant advancement in the precise construction of stereochemically defined organosilanes. nih.gov

Palladium-Catalyzed Silylation Reactions

Palladium catalysis is a powerful tool for C-Si bond formation, primarily through cross-coupling reactions. rsc.orgrsc.org These methods can form C(sp³)–Si bonds by coupling an appropriate pentyl precursor (e.g., a pentyl halide or triflate) with a silylating agent. For instance, palladium catalysts can facilitate the coupling of aryl iodides with hydrosilanes to generate silicon-stereogenic silanes with good yield and enantioselectivity. rsc.org

Other innovative palladium-catalyzed reactions include the denitrative cross-coupling of nitroarenes with hexamethyldisilane (B74624) to form arylsilanes, showcasing the cleavage of a C–NO₂ bond. rsc.orgresearchgate.net While many examples focus on C(sp²)–Si bond formation, the development of protocols for the more challenging cleavage and functionalization of unstrained C(sp³)–Si bonds is an active area of research. oup.comnih.gov This includes the synthesis of complex silacycles through palladium-catalyzed C–H and C–Si bond activation, demonstrating the potential to construct intricate organosilicon frameworks. oup.comacs.org

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry

Platinum-based catalysts are the most widely used and highly active catalysts for hydrosilylation, particularly in the curing of silicone polymers. mdpi.comnih.gov Catalysts like Karstedt's catalyst and Speier's catalyst facilitate the reaction of vinyl-functional silicones with Si-H containing crosslinkers. researchgate.netheraeus-precious-metals.com This same high efficiency is applicable to the synthesis of small molecules like this compound from 1-pentene and a suitable hydrosilane.

The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the Pt(0) center, followed by olefin insertion and reductive elimination to yield the alkylsilane. researchgate.net These reactions are often characterized by very low catalyst loadings (in the ppm range), high turnover numbers, and excellent selectivity, although side reactions like alkene isomerization can sometimes occur. mdpi.comresearchgate.net The high activity at room temperature often necessitates the use of inhibitors to control the reaction rate, especially in industrial applications. researchgate.netheraeus-precious-metals.com

Interactive Table: Comparison of Key Platinum Hydrosilylation Catalysts

This table summarizes common platinum catalysts used in hydrosilylation reactions.

Manganese-Mediated Reductive C(sp³)–Si Coupling

As an earth-abundant and less toxic metal, manganese is gaining attention in catalysis. Recently, manganese-mediated reductive coupling has been developed as a novel method for forming C(sp³)–Si bonds. researchgate.netacs.org This approach couples alkyl electrophiles (such as alkyl bromides) with silyl (B83357) electrophiles (such as chlorosilanes) using manganese powder as the stoichiometric reductant. acs.org

This method is advantageous as it avoids the pre-formation of sensitive organometallic reagents and proceeds under mild conditions with good functional group tolerance. researchgate.net For the synthesis of this compound, this reaction would involve the coupling of a pentyl halide with chlorotrimethylsilane (B32843) in the presence of manganese. This technique has also been extended to the coupling of alkynyl halides with chlorosilanes to produce alkynylsilanes. rsc.org Manganese-mediated couplings are typically radical in nature. wikipedia.orgnih.gov

Organocatalysis and Biocatalysis in Organosilane Reactions

Moving away from metal-based systems, organocatalysis and biocatalysis represent the next frontier in green and sustainable chemical synthesis. These fields are increasingly being applied to organosilane chemistry.

Organocatalysis utilizes small organic molecules to catalyze reactions. In organosilicon chemistry, this includes the use of chiral Brønsted acids or Lewis bases to achieve asymmetric transformations. bohrium.comnih.gov For example, the oxidation of organosilanes to silanols can be accomplished using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide as a green oxidant. acs.org Other applications include the dynamic kinetic asymmetric transformation (DYKAT) of racemic silanes to produce Si-stereogenic silyl ethers, showcasing the power of organocatalysis in creating chiral silicon centers. acs.org

Biocatalysis leverages enzymes to perform chemical transformations with unparalleled selectivity. rsc.org While no natural enzymes are known to form C-Si bonds, directed evolution has been used to engineer enzymes, such as cytochrome P450 variants, to catalyze this "new-to-nature" reaction. acs.orgnih.gov These engineered biocatalysts can perform selective amidation or hydroxylation of organosilanes under mild, physiological conditions. acs.orgtudelft.nl Biocatalytic approaches offer the potential for highly sustainable and selective synthesis of functionalized organosilicon compounds, although their application to simple, non-functionalized molecules like this compound is not a primary focus of current research. nih.govresearchgate.net

Enzyme-Catalyzed Carbon-Silicon Bond Formation

The formation of carbon-silicon (C-Si) bonds, a cornerstone of organosilane synthesis, has traditionally been the domain of synthetic chemistry. However, recent breakthroughs have demonstrated that enzymes can be engineered to catalyze this transformation, offering a green and highly selective alternative to chemical methods. nih.gov While nature does not produce organosilicon compounds, the catalytic machinery of certain proteins, particularly heme proteins, can be repurposed for this non-natural reaction.

Pioneering research has shown that cytochrome c can catalyze C-Si bond formation through carbene insertion into silicon-hydrogen (Si-H) bonds. By using directed evolution, the catalytic efficiency of cytochrome c from Rhodothermus marinus was enhanced by more than 15-fold compared to state-of-the-art synthetic catalysts for the same reaction. This biocatalytic method proceeds under physiological conditions and demonstrates high chemo- and enantioselectivity.

The synthesis of an alkyltrimethylsilane, such as this compound, via this method would conceptually involve the reaction of a pentyl-carbene precursor with a trimethylsilyl-hydride source, catalyzed by an evolved enzyme. The broad substrate scope of these engineered biocatalysts suggests applicability to a range of alkylsilanes. nih.gov The enzymatic approach is noted for its high turnover numbers and sustainability, utilizing Earth-abundant iron within the enzyme's active site. frontiersin.org

Performance of Evolved Cytochrome c in a Representative C-Si Bond Formation Reaction

| Catalyst Variant | Total Turnovers (TTN) | Enantiomeric Excess (ee) |

|---|---|---|

| Wild-Type Rma cyt c | 35 | 97% |

| Evolved Rma cyt c (Variant A) | 850 | >99% |

| Evolved Rma cyt c (Variant B) | 1550 | >99% |

Amine-Catalyzed Silanization Reactions

Amines are widely recognized as effective catalysts for silanization reactions, which typically involve the formation of siloxane bonds from silanols or alkoxysilanes. Recent studies have explored how the structure of the amine catalyst, particularly when immobilized on a support like silica (B1680970), influences its activity.

Research into silica-supported aminoalkylsilanes has demonstrated that cooperative interactions between the amine groups and surface silanol (B1196071) groups are crucial for catalytic efficiency. The length of the alkyl chain linking the amine to the silica surface plays a significant role in this cooperativity. In a study investigating linkers from methyl (C1) to pentyl (C5), it was found that the catalytic activity in aldol (B89426) condensations increased with linker length up to the propyl (C3) chain. acs.org The additional flexibility of longer linkers, such as the pentyl chain, did not provide further catalytic enhancement but maintained the high activity achieved with the C3 linker. acs.org

This finding is directly relevant to this compound, as it highlights the role of the pentyl group in the context of amine catalysis. An aminopentylsilane, used to functionalize the silica support, acts as the catalyst itself. The pentyl chain provides sufficient flexibility for the terminal amine group to cooperate effectively with surface silanols to activate substrates. acs.org

Effect of Alkyl Linker Length on Catalytic Activity of Silica-Supported Amines

Data represents the conversion of 4-nitrobenzaldehyde (B150856) in an aldol condensation reaction catalyzed by amine-functionalized SBA-15 silica.

| Alkyl Linker | Reaction Time (hours) | Conversion (%) |

|---|---|---|

| Methyl (C1) | 24 | ~15 |

| Ethyl (C2) | 24 | ~40 |

| Propyl (C3) | 24 | ~95 |

| Pentyl (C5) | 24 | ~95 |

Based on data from Jones, C. W., et al. (2012). acs.org

Catalysis with Nitrogen-Containing Compounds for Silylation

Beyond simple amines, a broader range of nitrogen-containing compounds serve as effective catalysts for silylation reactions. These transformations are fundamental to the synthesis and functionalization of organosilanes. For example, the catalytic reductive alkylation of secondary amines to tertiary amines can be achieved using an aldehyde and a silane (B1218182), such as polymethylhydrosiloxane, in the presence of an iridium catalyst. nih.gov This type of reaction represents a transformation where an N-H bond is effectively converted to an N-alkyl bond, with the silane acting as the reducing agent.

In the context of synthesizing silylamines, transition-metal catalysts are employed for the dehydrogenative coupling of amines and silanes to form Si-N bonds. researchgate.net Similarly, copper(II) acetate (B1210297) has been shown to catalyze a three-component reaction between triethoxy(alkyl)silanes, sulfur dioxide, and hydrazines, demonstrating the versatility of metal-N-compound systems in forming complex organosulfur compounds from silane precursors. researchgate.net These methods illustrate pathways where a functionalized this compound could be either synthesized or transformed.

Role of Lewis Acids and Brønsted Acids in Silane Chemistry

Both Lewis and Brønsted acids are indispensable catalysts in organosilane chemistry, capable of activating either the silane reagent or the substrate. wikipedia.orgresearchgate.net

Lewis Acids act as electron-pair acceptors, typically binding to a lone-pair-bearing atom (like oxygen or nitrogen) on a substrate. wikipedia.org This activation makes the substrate more susceptible to nucleophilic attack by a silane reagent. For instance, Lewis acids like titanium tetrachloride (TiCl₄) and aluminum chloride (AlCl₃) are classic catalysts for Friedel-Crafts reactions and aldol reactions involving silyl enol ethers. More recently, highly electrophilic silicon-based Lewis acids, such as bis(pertrifluoromethylcatecholato)silane, have been developed. These potent catalysts expand the scope of silicon catalysis to include challenging deoxygenation reactions of ketones, amides, and phosphine (B1218219) oxides using hydrosilanes as the reductant. nih.gov Such a system could potentially be used for the transformation of a functionalized this compound.

Brønsted Acids , or proton donors, can also catalyze a variety of reactions involving silanes. rsc.org A key mechanism involves the protonation of a silyl enol ether, which can be achieved with high enantioselectivity using a chiral Brønsted acid catalyst like N-triflyl thiophosphoramide. nih.gov In other cases, a strong Brønsted acid like bistriflimide (HNTf₂) can react with a trimethylsilyl-containing compound to generate a highly reactive silylium (B1239981) ion intermediate in situ. This silylium ion is a powerful Lewis acid that can then catalyze transformations such as the coupling of benzyl (B1604629) acetates with alkynylsilanes. d-nb.info This catalytic strategy is applicable to a range of silanes for C-C and C-O bond-forming reactions.

Overview of Acid Catalysis in Silane Chemistry

| Acid Type | Catalyst Example | Catalytic Role / Reaction Type | Relevance to Alkylsilanes |

|---|---|---|---|

| Lewis Acid | TiCl₄, AlCl₃ | Activates carbonyls/imines for reaction with silyl nucleophiles (e.g., Mukaiyama aldol). wikipedia.org | Applicable to reactions using silyl enol ethers derived from pentyl-containing ketones. |

| Lewis Acid | Bis(pertrifluoromethylcatecholato)silane | Activates hydrosilanes for deoxygenation of ketones and amides. nih.gov | Could facilitate deoxygenation reactions using a hydrosilane precursor to this compound. |

| Brønsted Acid | Chiral N-triflyl thiophosphoramide | Enantioselective protonation of silyl enol ethers. nih.gov | Enables chiral synthesis of ketones that could be precursors to functionalized pentylsilanes. |

| Brønsted Acid | Bistriflimide (HNTf₂) | Generates catalytic silylium species for coupling reactions (e.g., with alkynylsilanes). d-nb.info | Applicable to transformations of functionalized trimethyl(pentyl)silanes (e.g., alkynylpentylsilanes). |

Advanced Analytical Techniques for Characterization of Trimethyl Pentyl Silane and Organosilanes

Surface Sensitive Analytical Techniques

These techniques are paramount for analyzing the chemical composition and structure of the outermost layers of a material, which is particularly relevant when organosilanes are used to modify surfaces.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. tandfonline.comdiva-portal.org While not typically used to analyze a bulk liquid like Trimethyl(pentyl)silane, XPS is critical for characterizing surfaces functionalized with organosilanes. acs.orgmdpi.com It provides information on the thickness and chemical integrity of silane (B1218182) monolayers or films deposited on substrates like silica (B1680970) or metals. researchgate.netnih.gov High-resolution scans of specific elements, such as Si 2p, C 1s, and O 1s, allow for the determination of bonding states, for example, distinguishing between Si-C bonds in the silane and Si-O bonds in a silica substrate. nih.gov

| Photoelectron Line | Functional Group | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| Si 2p | Si-C (in silane) | ~102 | mdpi.com |

| Si 2p | Si-O (silica substrate) | ~103.5 | mdpi.com |

| C 1s | C-C / C-H | ~285.0 | researchgate.net |

| C 1s | C-Si | ~284.4 | researchgate.net |

| O 1s | Si-O-Si | ~532.5 | researchgate.net |

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Surface Molecular Structure

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to obtain detailed chemical information from the outermost monolayers of a material. mdpi.comeag.com In the context of organosilanes like this compound, TOF-SIMS is invaluable for elucidating the molecular structure of the deposited films. The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. mdpi.comeag.com These ejected ions are then accelerated into a "time-of-flight" mass analyzer, where they are separated based on their mass-to-charge ratio. mdpi.com

The resulting mass spectrum provides a detailed fingerprint of the surface chemistry. For organosilane films, TOF-SIMS can identify molecular fragments characteristic of the silane molecule itself, as well as fragments indicating the nature of the bonding to the substrate and the degree of cross-linking within the film. mdpi.comcapes.gov.br For instance, the detection of Si-O-Substrate ions can confirm the covalent attachment of the silane to a hydroxylated surface, a critical aspect of forming a robust film. diva-portal.org Furthermore, the presence of Si-O-Si fragments provides evidence of the condensation and polymerization of silanol (B1196071) groups, forming a cross-linked siloxane network. mdpi.com

The high mass resolution and parallel detection capabilities of TOF-SIMS allow for the differentiation of various organic and inorganic species present on the surface. rsc.orgresearchgate.net This makes it a powerful tool for assessing the purity of the silane layer, detecting contaminants, and studying the effects of environmental factors or post-deposition treatments on the film's chemical structure. capes.gov.br Recent advancements have even combined TOF-SIMS with machine learning algorithms to automate the analysis of complex spectra from multicomponent silane films. acs.org

Table 1: Information Obtainable from TOF-SIMS Analysis of Organosilane Films

| Information Type | Description | Relevant Ion Fragments (Examples) |

| Silane Identification | Confirmation of the presence of the specific organosilane on the surface. | Characteristic fragments of the this compound molecule. |

| Substrate Bonding | Evidence of covalent bond formation between the silane and the substrate. | Si-O-Substrate, Metallosiloxane ions. capes.gov.brdiva-portal.org |

| Film Cross-linking | Indication of the degree of polymerization and network formation within the silane layer. | Si-O-Si, (SiO)n clusters. mdpi.com |

| Hydrolysis State | Assessment of the hydrolysis of precursor groups (e.g., methoxy, ethoxy). | Fragments indicating residual unhydrolyzed groups. mdpi.com |

| Surface Contamination | Detection of unintended organic or inorganic species on the surface. | Ions corresponding to contaminants. |

| Oxidation Effects | Analysis of chemical changes due to heat treatment or environmental exposure. | Oxide-related fragments. capes.gov.br |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale. pressbooks.pub It is an indispensable tool for visualizing the morphology of surfaces treated with organosilanes like this compound, revealing details about film uniformity, coverage, and the presence of aggregates or defects. mpg.deacs.org

AFM operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system. pressbooks.pub By raster scanning the tip over the surface, a detailed topographical map can be generated. pressbooks.pub

For organosilane films, AFM can distinguish between areas covered by the silane and the bare substrate, allowing for an assessment of the completeness of the film. researchgate.net The technique is sensitive enough to reveal the formation of self-assembled monolayers (SAMs), where individual islands of silane molecules can be observed in the initial stages of film growth, eventually coalescing into a continuous layer. researchgate.netaip.org The root-mean-square (RMS) roughness of the surface can be quantified from AFM images, providing a measure of the film's smoothness. mpg.de This is particularly important as the uniformity of the silane layer can significantly impact its performance properties. nih.gov

Furthermore, AFM can be used to study the effects of deposition conditions, such as humidity and reaction time, on the final morphology of the silane film. aip.org For instance, the presence of a water layer on the substrate is known to be crucial for the hydrolysis and subsequent polymerization of many silanes, and AFM can visualize how this influences the growth mechanism of the film. aip.org In some applications, AFM can also be used in a nanoindentation mode to probe the mechanical properties, such as the elastic modulus, of the organosilane layer. nih.govaip.org

Table 2: Morphological Features of Organosilane Films Revealed by AFM

| Feature | Description | Significance |

| Film Coverage | The extent to which the substrate is covered by the silane film. | Determines the effectiveness of the surface modification. |

| Surface Roughness | The measure of fine-scale variations in the height of the surface, often quantified as RMS roughness. | A smooth, uniform film is often desirable for optimal performance. mpg.de |

| Island Formation | The initial stage of film growth where discrete domains of silane molecules form on the surface. | Provides insight into the self-assembly mechanism. researchgate.netaip.org |

| Pinholes and Defects | Small voids or imperfections in the silane film. | Can act as sites for corrosion or compromise barrier properties. acs.org |

| Aggregate Formation | Clumps or clusters of silane molecules on the surface. | Can lead to a non-uniform and rough surface. |

| Film Thickness | The height of the silane layer, which can be estimated from AFM line scans. researchgate.net | Influences the physical and chemical properties of the modified surface. |

Contact Angle Measurement for Surface Wetting Characteristics

Contact angle measurement is a straightforward yet powerful technique for characterizing the wetting properties of a surface, which are significantly altered by the application of an organosilane like this compound. ossila.com The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nih.gov It provides a quantitative measure of a surface's hydrophobicity (water-repelling) or hydrophilicity (water-attracting).

A high contact angle (typically > 90°) indicates a hydrophobic surface, where the liquid droplet beads up, minimizing its contact with the surface. gelest.comresearchgate.net Conversely, a low contact angle (< 90°) signifies a hydrophilic surface, where the droplet spreads out. ossila.com The application of a nonpolar organosilane, such as one with a pentyl group, is expected to render a polar surface, like glass or metal oxide, hydrophobic.

The sessile drop method is the most common technique for measuring the static contact angle. ascelibrary.org A small droplet of a probe liquid, usually deionized water, is placed on the surface, and the angle is measured using a goniometer or an optical system. ossila.comascelibrary.org The degree of hydrophobicity achieved is dependent on several factors, including the chemical nature of the silane's organic group, the density of the silane molecules on the surface (surface coverage), and the orientation of these molecules. nih.govgelest.com

Contact angle measurements are crucial for verifying the successful modification of a surface with this compound and for assessing the quality and stability of the resulting hydrophobic layer. acs.orgdrewno-wood.pl Changes in the contact angle over time or after exposure to different environments can also provide information about the durability of the silane treatment. ascelibrary.org

Table 3: Interpreting Contact Angle Measurements for Silane-Treated Surfaces

| Contact Angle Range | Surface Property | Implication for this compound Treatment |

| < 10° | Superhydrophilic | Untreated or ineffectively treated polar substrate. |

| 10° - 90° | Hydrophilic | Incomplete or partial silane coverage. |

| 90° - 150° | Hydrophobic | Successful surface modification with this compound, creating a water-repellent layer. nih.gov |

| > 150° | Superhydrophobic | Highly structured surface, potentially with hierarchical roughness, enhancing the hydrophobic effect. |

Thermal Analysis Techniques for Curing and Stability

Thermal analysis techniques are essential for characterizing the curing behavior and thermal stability of organosilane-based materials. These methods subject a material to a controlled temperature program and measure the resulting changes in its physical or chemical properties. For organosilanes that undergo curing or are part of a polymer matrix, these techniques provide critical data on reaction kinetics, thermal transitions, and decomposition temperatures.

Modulated Differential Scanning Calorimetry (MDSC)

Modulated Differential Scanning Calorimetry (MDSC) is an advanced thermal analysis technique that offers significant advantages over conventional DSC for studying the complex thermal events associated with organosilanes, particularly during curing. nmt.edu MDSC superimposes a sinusoidal temperature modulation on the traditional linear heating ramp. mdpi.commadisongroup.com This allows for the separation of the total heat flow signal into two components: the reversible heat flow, which is related to changes in heat capacity, and the non-reversible heat flow, which is associated with kinetic events like curing, melting, or decomposition. mdpi.com

This separation is particularly useful for studying the curing of silane-based systems. The non-reversible signal isolates the exothermic heat of the curing reaction, allowing for more accurate kinetic analysis. nmt.edu Simultaneously, the reversible signal can track changes in the glass transition temperature (Tg) as the curing progresses. nmt.educapes.gov.br As the silane network cross-links, the Tg increases. When the Tg of the curing material reaches the isothermal cure temperature, the material undergoes vitrification, transitioning from a liquid or rubbery state to a glassy state. nmt.educapes.gov.br MDSC can precisely identify this vitrification point by observing the stepwise decrease in heat capacity. capes.gov.br

Table 4: Information from MDSC on Organosilane Curing

| MDSC Signal | Information Obtained | Significance for Curing Analysis |

| Total Heat Flow | Overall heat exchange of the sample, similar to conventional DSC. | Provides a general overview of thermal events. |

| Reversible Heat Flow | Changes in heat capacity (Cp). | Allows for the determination of the glass transition temperature (Tg) and its evolution during curing. mdpi.com |

| Non-Reversible Heat Flow | Kinetic events (exothermic or endothermic). | Isolates the heat of the curing reaction, enabling more precise kinetic studies. nmt.edumdpi.com |

Dielectric Thermal Analysis (DETA) / Dynamic Mechanical Thermal Analysis (DMTA)

Dielectric Thermal Analysis (DETA) and Dynamic Mechanical Thermal Analysis (DMTA) are powerful techniques for probing the molecular mobility and viscoelastic properties of polymeric materials, including those containing organosilanes, as a function of temperature and frequency.

Dielectric Thermal Analysis (DETA) , also known as Dielectric Analysis (DEA), measures the dielectric properties of a material, specifically the permittivity (ε') and loss factor (ε''), as it is subjected to an oscillating electric field. wikipedia.org This technique is highly sensitive to the movement of polar groups and ions within the material. netzsch.comcsjmu.ac.in During the curing of an organosilane-containing resin, the mobility of these charge carriers decreases as the cross-linked network forms and the viscosity increases. netzsch.comcsjmu.ac.in This change in mobility is directly reflected in the dielectric response, making DETA an excellent tool for monitoring the entire curing process in real-time, from the initial liquid state to the final vitrified solid. wikipedia.orgazom.com

Dynamic Mechanical Thermal Analysis (DMTA) , on the other hand, subjects the material to an oscillating mechanical stress and measures the resulting strain. This allows for the determination of the material's stiffness (storage modulus, E') and its ability to dissipate energy (loss modulus, E''). DMTA is particularly useful for identifying the glass transition temperature (Tg), which is observed as a sharp drop in the storage modulus and a peak in the loss modulus or tan delta (the ratio of loss modulus to storage modulus). For cured organosilane systems, DMTA provides valuable information on the final thermomechanical properties, such as the cross-link density, which is related to the storage modulus in the rubbery plateau region above Tg.

While both techniques are valuable, DETA is often preferred for monitoring the cure of liquid resins due to its ability to track the process from the very beginning, whereas DMTA is more suited for characterizing the properties of the solid, cured material.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. aidic.it It is primarily used to evaluate the thermal stability and decomposition behavior of materials, including organosilanes and the polymers they are incorporated into. researchgate.netakjournals.com

In a TGA experiment, a sample is placed in a high-precision balance within a furnace. The temperature is then increased at a constant rate, and the sample's mass is continuously recorded. The resulting TGA curve plots mass loss versus temperature. From this curve, several key parameters can be determined:

Onset of Decomposition: The temperature at which significant mass loss begins.

Decomposition Profile: The number of decomposition steps and the temperature range over which they occur.

Char Yield: The percentage of material remaining at the end of the analysis, which can be indicative of the material's flame retardancy. rsc.org

Table 5: Key Parameters from TGA of Organosilane Materials

| Parameter | Description | Indication of Thermal Stability |

| Td5 / Td10 | Temperature at which 5% or 10% weight loss occurs. | A higher value indicates greater thermal stability. rsc.org |

| Decomposition Temperature(s) | The temperature(s) at which the rate of weight loss is maximal. | Provides insight into the degradation mechanism. |

| Char Yield (%) | The percentage of residual mass at a high temperature (e.g., 800 °C). | A higher char yield often correlates with better flame retardancy and thermal stability. rsc.org |

Chromatographic Methods

Chromatographic techniques are fundamental in the analysis of organosilanes, providing powerful tools for separation, identification, and quantification. These methods are essential for quality control, purity assessment, and detailed characterization of compounds like this compound.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds such as this compound. It is widely employed to determine the purity of the compound and to quantify it in various matrices. The method involves vaporizing the sample and passing it through a column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Detailed research findings indicate that GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is highly effective for the analysis of organosilanes. nih.govdss.go.th For instance, the purity of related organosilane compounds, such as Triethoxy(2,4,4-trimethylpentyl)silane, is routinely assessed using GC, with typical purity specifications being greater than 97.0%. avantorsciences.com

In a study on the quantitative analysis of (2,4,4-trimethylpentyl) triethoxy silane, a GC method was developed to determine its content in a building protective agent. researchgate.net This method utilized a capillary column and an internal standard for accurate quantification, demonstrating the robustness of GC for such applications. researchgate.net The identity of the GC peaks is often confirmed using Gas Chromatography-Mass Spectrometry (GC-MS), which provides structural information about the separated components. nih.govresearchgate.net Unexpected gas-phase reactions can sometimes occur in the MS detector, which can complicate spectral interpretation for organosilanes. wiley.com

Below is a table outlining typical GC parameters that could be employed for the analysis of this compound, based on methods used for similar organosilanes.

| Parameter | Value |

| Column | Capillary column (e.g., TG-5 SILMS, 30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 80 °C (hold for 0.5 min), ramp at 20 °C/min to 250 °C (hold for 6 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume | 1 µL |

| Diluent | Heptane |

High-Performance Liquid Chromatography (HPLC)

While GC is often the preferred method for volatile silanes, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for less volatile or thermally sensitive organosilanes. researchgate.net HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For organosilanes, reversed-phase HPLC (RP-HPLC) is a common mode of analysis. sielc.comsielc.comsielc.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The choice of column and mobile phase is critical for achieving optimal separation. For instance, a Newcrom R1 column, which has low silanol activity, has been successfully used for the analysis of compounds like trimethoxy(2,4,4-trimethylpentyl)-silane. sielc.comsielc.com The mobile phase in such analyses often consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry applications. sielc.comsielc.comsielc.com

The development of HPLC methods for organosilanes has been a subject of research for decades, with a focus on improving stationary phase stability and reducing the impact of residual silanol groups on the silica support. chromatographyonline.comchromatographyonline.com The use of C1 columns, which are trimethyl silane bonded silica columns, can be suitable for separating hydrophobic compounds. hawachhplccolumn.com

The following table presents a potential HPLC method for the analysis of this compound, derived from established methods for similar organosilanes.

| Parameter | Value |

| Column | Newcrom R1 or C1 (USP L13) |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid |

| Detector | UV or Mass Spectrometer (MS) |

| Mode | Reversed-Phase (RP) |

| Particle Size | 3 µm or 5 µm |

| pH Stability | 1.5 - 10.0 (for C1 columns) |

Emerging Research Directions and Future Perspectives in Alkylsilane Chemistry

Development of Sustainable Synthesis Routes for Organosilicon Compounds

The synthesis of alkylsilanes like trimethyl(pentyl)silane has traditionally been achieved through established methods such as the Grignard reaction, involving the reaction of a pentylmagnesium halide with trimethylsilyl (B98337) chloride, or through the hydrosilylation of 1-pentene (B89616) with trimethylsilane (B1584522). While effective, current research is heavily focused on developing more sustainable and efficient synthetic pathways for the broader class of organosilicon compounds.

Emerging strategies aim to reduce waste, avoid harsh reagents, and improve atom economy. One such advancement is the platinum-catalyzed coupling of hydrosilanes with iodoalkanes, which demonstrates good functional group tolerance. rsc.org Other innovative approaches include:

Metal-Free Hydrosilylation: Utilizing silylated cyclohexadienes as radical transfer hydrosilylating agents for double bonds. acs.org

Iron and Nickel Catalysis: The use of earth-abundant and less toxic metals like iron and nickel to catalyze the hydrosilylation of alkenes, often with high selectivity and under mild conditions. organic-chemistry.org

Silyl (B83357) Lithium Reagents: Reactions involving silyl lithium reagents with unactivated alkyl chlorides or triflates provide a transition-metal-free route to tetraorganosilanes. acs.orgnih.gov These methods represent a significant step towards greener chemical manufacturing in the organosilicon industry.

Stereoselective and Enantioselective Synthesis Methodologies

This compound is an achiral molecule and therefore does not exhibit stereoisomerism. However, the development of stereoselective and enantioselective synthesis is a critical frontier in organosilane chemistry, enabling the creation of complex, chiral molecules with specific three-dimensional arrangements. These chiral organosilanes are valuable in fields ranging from materials science to pharmaceuticals.

Recent progress in this area includes the development of iron-catalyzed hydrosilylation reactions that proceed with high enantioselectivity for terminal aliphatic alkenes, yielding valuable chiral organosilanes. organic-chemistry.org The ability to control the stereochemistry at the silicon center or on the alkyl substituents opens up new possibilities for designing advanced materials and biologically active compounds, a domain of research that extends far beyond simple alkylsilanes like this compound. nih.gov

Integration of Organosilanes in Biological and Pharmaceutical Sciences

While this compound itself does not have direct applications in the pharmaceutical or biological sciences, the broader class of organosilanes is increasingly being explored for such uses. The biocompatibility and unique chemical properties of silicon-containing compounds make them attractive candidates for new therapeutic agents and biomedical materials.

The primary role of simple alkylsilanes in this context is through surface modification. Compounds structurally related to this compound are used to impart hydrophobicity to the surfaces of biomedical devices, which can improve their biocompatibility and reduce unwanted interactions with biological tissues. cymitquimica.com The stable, covalent bonds formed between silanes and hydroxylated surfaces (like glass or oxidized metals) are key to these applications. nih.gov Furthermore, the strategic incorporation of silicon atoms into drug molecules is a growing area of medicinal chemistry, pursued to enhance properties such as metabolic stability and bioavailability.

Advanced Characterization of Interfacial Phenomena in Silane-Modified Materials

The ability of alkylsilanes to modify surfaces is one of their most important properties. This compound can form a hydrophobic monolayer on a hydroxylated substrate, fundamentally altering its interfacial characteristics. Understanding the structure and behavior of these monolayers is crucial for applications in coatings, adhesives, and electronics. cymitquimica.comcymitquimica.com

Advanced analytical techniques are essential for characterizing these modified surfaces with high precision. Methods employed include:

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding at the surface. nih.gov

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy: To study the chemical reactions occurring at the substrate interface, such as the ring-opening of cyclic azasilanes upon reaction with surface hydroxyl groups. nih.gov

Contact Angle Goniometry: To quantify the change in surface energy and hydrophobicity after silane (B1218182) treatment. researchgate.net

These advanced characterization methods provide detailed insights into how molecules like this compound organize at interfaces, enabling the rational design of materials with tailored surface properties. dtu.dk

Computational Design and Predictive Modeling of Novel Organosilane Structures and Reactivity

Computational chemistry plays a vital role in modern materials science, and the field of organosilanes is no exception. Predictive modeling allows researchers to design novel organosilane structures and forecast their properties and reactivity before undertaking laborious and expensive laboratory synthesis.

For a fundamental compound like this compound, computational methods are used to calculate key physicochemical properties.

Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 144.33 g/mol | PubChem nih.gov |

| logP (Octanol/Water Partition Coefficient) | 3.515 | Cheméo chemeo.com |

| Water Solubility (logS) | -0.64 (mol/L) | Cheméo chemeo.com |

| Polarizability | 61.5 | PubChem nih.gov |

Beyond simple property prediction, computational studies are used to investigate complex phenomena. For instance, recent research on alkylsilane-based ionic liquids has used computational modeling to understand their volatility, thermal stability, and phase behavior. acs.orgnih.gov These studies help elucidate structure-property relationships, such as how the replacement of a carbon atom with a silicon atom affects heat capacity and viscosity, guiding the design of new functional materials like safer battery electrolytes. acs.orgnih.govrsc.org

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are effective for producing Trimethyl(pentyl)silane?

- Methodology : A common approach involves nucleophilic substitution or hydrosilylation reactions. For example, analogous silanes like trimethyl(vinyloxy)silane are synthesized via condensation of chlorosilanes with alcohols or alkoxides under inert atmospheres (e.g., nitrogen or argon). Purification typically includes precipitation from diethyl ether at low temperatures (–25°C) followed by vacuum drying to remove volatile byproducts .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) with heptanes as the mobile phase. Ensure anhydrous conditions to prevent hydrolysis of the silane group.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structure. For example, trimethylsilane derivatives exhibit characteristic peaks for Si–CH groups at δ ~0.2 ppm in -NMR .

- Mass Spectrometry (MS) : Reference databases like the EPA/NIH Mass Spectral Data Base to compare fragmentation patterns (e.g., molecular ion peaks for silanes with similar substituents) .

- Internal Standards : Employ trimethyl(phenyl)silane as an internal standard for quantitative -NMR analysis to assess purity and reaction yields .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Waste Management : Segregate silane-containing waste and consult hazardous waste disposal services to prevent environmental contamination .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 0–6°C to inhibit oxidation or moisture-induced degradation .

Advanced Research Questions

Q. How can this compound be optimized in hydrosilylation reactions for stereoselective synthesis?

- Methodology :

- Catalytic Systems : Test transition-metal catalysts (e.g., Pt, Rh) or Lewis acids (e.g., B(CF)) to enhance regioselectivity. Monitor reaction kinetics via in situ -NMR .

- Substrate Scope : Evaluate electronic effects by varying alkene/alkyne substrates. For example, electron-deficient alkenes may exhibit faster reaction rates due to enhanced electrophilicity .

- Mechanistic Studies : Use deuterium-labeling experiments or computational modeling (DFT) to probe Si–H bond activation pathways .

Q. How can contradictions in spectral data for this compound derivatives be resolved?

- Methodology :

- Cross-Validation : Compare experimental -NMR data with literature values for structurally similar silanes (e.g., trimethyl(propoxymethyl)silane ).

- Isotopic Labeling : Synthesize - or -labeled analogs to clarify ambiguous peak assignments in crowded spectral regions .

- Advanced Techniques : Employ 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex mixtures .

Q. What role does this compound play in stabilizing reactive intermediates during catalytic cycles?

- Methodology :

- Spectroscopic Trapping : Use low-temperature NMR or EPR to detect transient intermediates (e.g., silyl radicals or silylium ions) generated during reactions .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of Si–C vs. Si–D bonds to assess bond cleavage mechanisms in catalytic steps .

- Computational Modeling : Simulate transition states using software like Gaussian to identify steric/electronic influences of the pentyl substituent on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.